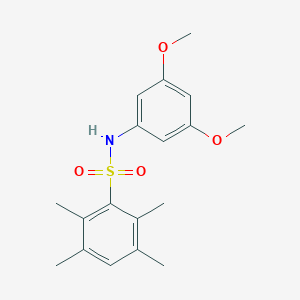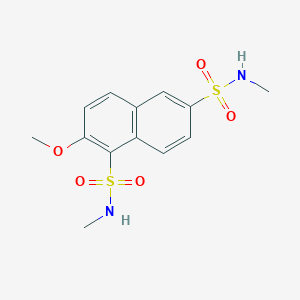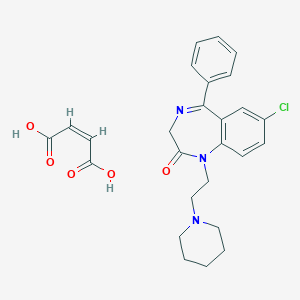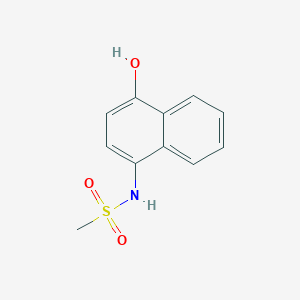![molecular formula C10H12INO4S B229743 4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid (commonly referred to as IPSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of butanoic acid and contains an iodine atom and a sulfonamide group. In
Mecanismo De Acción
IPSB selectively inhibits the α5 subtype of GABA-A receptors, which are predominantly expressed in the hippocampus. This inhibition leads to increased neuronal excitability and can enhance cognitive function. The mechanism of action of IPSB has been extensively studied, and several scientific publications have reported its ability to selectively inhibit α5 GABA-A receptors.
Biochemical and Physiological Effects
IPSB has been shown to enhance cognitive function in animal models by selectively inhibiting α5 GABA-A receptors in the hippocampus. This enhancement in cognitive function is thought to be due to the increased neuronal excitability in this region of the brain. Additionally, IPSB has been shown to have anxiolytic effects in animal models, which may be due to its ability to selectively inhibit α5 GABA-A receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of IPSB is its selectivity for α5 GABA-A receptors, which allows for specific inhibition of these receptors without affecting other subtypes. This selectivity makes IPSB a useful tool for studying the role of α5 GABA-A receptors in various neurological disorders. However, one limitation of IPSB is its low solubility in water, which can make it difficult to work with in some lab experiments.
Direcciones Futuras
There are several future directions for research involving IPSB. One potential direction is the development of more soluble analogs of IPSB, which would make it easier to work with in lab experiments. Additionally, IPSB could be used to study the role of α5 GABA-A receptors in other neurological disorders such as schizophrenia and depression. Finally, IPSB could be used in combination with other compounds to develop novel treatments for neurological disorders that target α5 GABA-A receptors.
Métodos De Síntesis
The synthesis of IPSB involves the reaction of 4-iodobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction yields IPSB as a white solid with a melting point of 151-153°C. This synthesis method has been reported in several scientific publications and has been used to produce IPSB for research purposes.
Aplicaciones Científicas De Investigación
IPSB has been used in various scientific research applications due to its ability to selectively inhibit a specific subtype of GABA-A receptors. These receptors are important for regulating neuronal excitability and are implicated in several neurological disorders such as anxiety, epilepsy, and insomnia. By selectively inhibiting these receptors, IPSB has the potential to be used as a tool to study the role of these receptors in various neurological disorders.
Propiedades
Fórmula molecular |
C10H12INO4S |
|---|---|
Peso molecular |
369.18 g/mol |
Nombre IUPAC |
4-[(4-iodophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C10H12INO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
Clave InChI |
VKVKYEWVTUYKDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)


![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)


![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)